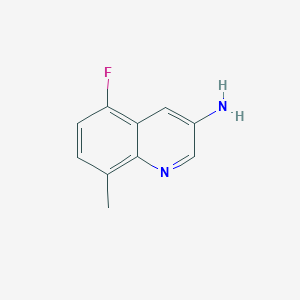![molecular formula C8H11NO B13196287 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one is an organic compound with the molecular formula C₈H₁₁NO It is characterized by a cyclobutyl ring substituted with a methylamino group and a prop-2-yn-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated cyclobutyl compound.
Attachment of the Prop-2-yn-1-one Moiety: The final step involves the addition of the prop-2-yn-1-one moiety through a coupling reaction, such as the Sonogashira coupling, which typically requires a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one: Similar structure but with a double bond instead of a triple bond.
1-Cyclobutyl-2-methylpropan-1-one: Lacks the methylamino group and the triple bond.
Uniqueness
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one is unique due to its combination of a cyclobutyl ring, a methylamino group, and a prop-2-yn-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-[1-(methylamino)cyclobutyl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-3-7(10)8(9-2)5-4-6-8/h1,9H,4-6H2,2H3 |
Clave InChI |
XGPBHTDUNMKFGD-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCC1)C(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)
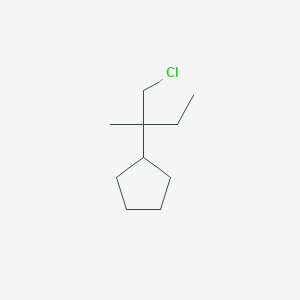
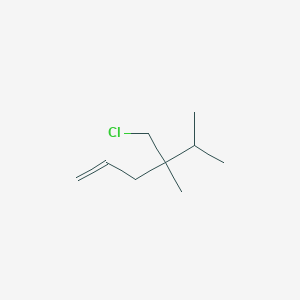
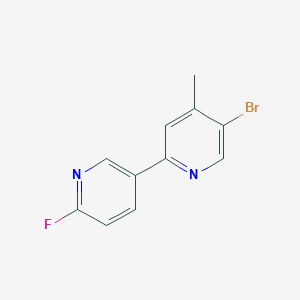
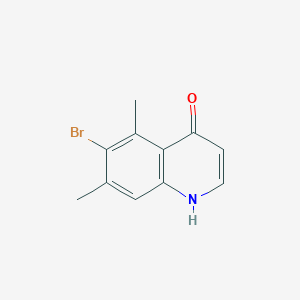
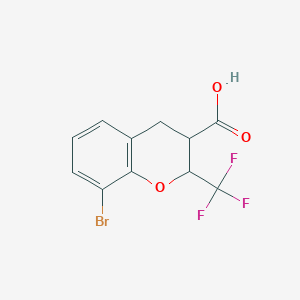
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
